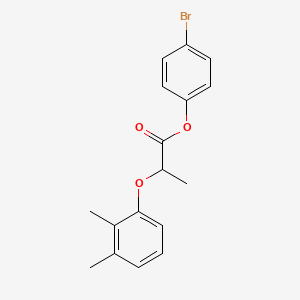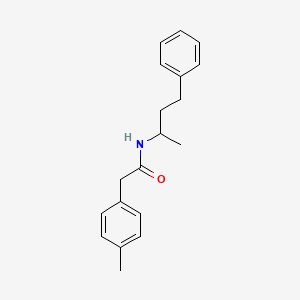![molecular formula C26H38N2O4 B4050928 1,1'-(1,4-piperazinediyl)bis[3-(2,5-dimethylphenoxy)-2-propanol]](/img/structure/B4050928.png)
1,1'-(1,4-piperazinediyl)bis[3-(2,5-dimethylphenoxy)-2-propanol]
Descripción general
Descripción
1,1'-(1,4-piperazinediyl)bis[3-(2,5-dimethylphenoxy)-2-propanol] is a useful research compound. Its molecular formula is C26H38N2O4 and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-(1,4-piperazinediyl)bis[3-(2,5-dimethylphenoxy)-2-propanol] is 442.28315770 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-(1,4-piperazinediyl)bis[3-(2,5-dimethylphenoxy)-2-propanol] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(1,4-piperazinediyl)bis[3-(2,5-dimethylphenoxy)-2-propanol] including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1,1'-(1,4-piperazinediyl)bis[3-(2,5-dimethylphenoxy)-2-propanol] and related piperazine derivatives have shown significant promise in various areas of scientific research. These compounds have been synthesized and investigated for their potential applications in medicinal chemistry, materials science, and as agents in biological systems.
Antibacterial and Biofilm Inhibition : A novel series of piperazine-linked compounds demonstrated potent antibacterial efficacies and biofilm inhibition activities, surpassing the efficacy of reference drugs in certain instances. These findings suggest potential applications in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Antitumor Activity : Derivatives of piperazine, such as MST-16, have shown considerable antitumor activity against various murine tumor models. This highlights the compound's potential as a promising antitumor agent, suggesting applications in cancer therapy (Narita et al., 2008).
Optical Properties : Piperazine derivatives have unusual optical properties, making them interesting for the study of light refraction and potentially for the development of optical materials (Ruan et al., 2011).
Polymer Synthesis and Characterization : The synthesis of poly(β-aminoesters) using piperazine shows that these polymers degrade hydrolytically, offering applications in biodegradable materials and drug delivery systems (Lynn & Langer, 2000).
Catalysis and Chemical Synthesis
Macroporous Polymer-supported Reagents : Piperazine compounds have been used to create macroporous polymer-supported reagents, indicating their utility in catalysis and the synthesis of complex molecules (Huang et al., 2000).
Selective Reduction of Carboxamides : Bis(4-methyl-1-piperazinyl)aluminum hydride, a piperazine derivative, effectively reduces carboxamides to aldehydes, showcasing the compound's potential in selective organic transformations (MurakiMasayoshi & MukaiyamaTeruaki, 2006).
Propiedades
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-[4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-19-5-7-21(3)25(13-19)31-17-23(29)15-27-9-11-28(12-10-27)16-24(30)18-32-26-14-20(2)6-8-22(26)4/h5-8,13-14,23-24,29-30H,9-12,15-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTLCKCVJHHEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)CC(COC3=C(C=CC(=C3)C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-ethylphenyl)amino]methylene}cyclohexanone](/img/structure/B4050865.png)

![1-{4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone](/img/structure/B4050880.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4050885.png)
![1-ethyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4050893.png)
![8-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4050897.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B4050900.png)
![N-[4-(butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B4050908.png)
![3-(2-METHYLPROPANAMIDO)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B4050914.png)
![4-Chloro-6-[(4-chloro-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4050922.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4050943.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4050948.png)
![1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA](/img/structure/B4050949.png)
